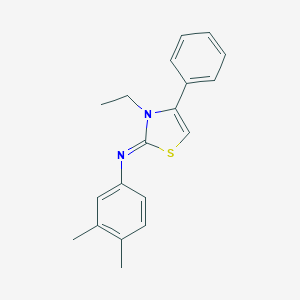![molecular formula C28H26F3N3O4S B389175 (E)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)SULFANYL]-N'-[3-(TRIFLUOROMETHYL)PHENYL]METHANIMIDAMIDE](/img/structure/B389175.png)
(E)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)SULFANYL]-N'-[3-(TRIFLUOROMETHYL)PHENYL]METHANIMIDAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)SULFANYL]-N'-[3-(TRIFLUOROMETHYL)PHENYL]METHANIMIDAMIDE is a complex organic compound with a molecular formula of C28H26F3N3O4S and a molecular weight of 557.6 g/mol. This compound features a pyrrolidine ring, a trifluoromethyl group, and a dimethoxyphenethyl group, making it a unique and intriguing molecule for various scientific applications.
准备方法
The synthesis of (E)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)SULFANYL]-N'-[3-(TRIFLUOROMETHYL)PHENYL]METHANIMIDAMIDE involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
化学反应分析
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quaternary ammonium cations, while reduction reactions may produce secondary amines.
科学研究应用
(E)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)SULFANYL]-N'-[3-(TRIFLUOROMETHYL)PHENYL]METHANIMIDAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential therapeutic properties, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator activities . In medicine, it may be explored for its potential as a drug candidate for various diseases. In industry, it can be used in the development of new materials and chemical processes .
作用机制
The mechanism of action of (E)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)SULFANYL]-N'-[3-(TRIFLUOROMETHYL)PHENYL]METHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar compounds to (E)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)SULFANYL]-N'-[3-(TRIFLUOROMETHYL)PHENYL]METHANIMIDAMIDE include other pyrrolidine derivatives and compounds with trifluoromethyl and dimethoxyphenethyl groups. For example, 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone is a similar compound with therapeutic properties .
属性
分子式 |
C28H26F3N3O4S |
|---|---|
分子量 |
557.6g/mol |
IUPAC 名称 |
(2,5-dioxo-1-phenylpyrrolidin-3-yl) N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]carbamimidothioate |
InChI |
InChI=1S/C28H26F3N3O4S/c1-37-22-12-11-18(15-23(22)38-2)13-14-32-27(33-20-8-6-7-19(16-20)28(29,30)31)39-24-17-25(35)34(26(24)36)21-9-4-3-5-10-21/h3-12,15-16,24H,13-14,17H2,1-2H3,(H,32,33) |
InChI 键 |
VEVCYRICYIRONL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN=C(NC2=CC=CC(=C2)C(F)(F)F)SC3CC(=O)N(C3=O)C4=CC=CC=C4)OC |
规范 SMILES |
COC1=C(C=C(C=C1)CCN=C(NC2=CC=CC(=C2)C(F)(F)F)SC3CC(=O)N(C3=O)C4=CC=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-[(4-chlorophenyl)imino]-4-(3,4-dimethylphenyl)-1,3-thiazol-3(2H)-yl)-1-propanol](/img/structure/B389096.png)

![N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-3-METHYLBENZAMIDE](/img/structure/B389098.png)
![2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-IODOPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL](/img/structure/B389100.png)
![13-amino-9-(2,5-dimethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B389102.png)
![2-(4-[1,1'-biphenyl]-4-yl-2-[(3-chlorophenyl)imino]-1,3-thiazol-3(2H)-yl)ethanol](/img/structure/B389103.png)
![2-[(2Z)-4-(4-IODOPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL](/img/structure/B389104.png)

![2-{[2-(3-chlorophenoxy)propanoyl]amino}-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B389106.png)

![2-(2-[(3-chlorophenyl)imino]-4-(4-cyclohexylphenyl)-1,3-thiazol-3(2H)-yl)ethanol](/img/structure/B389108.png)

![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzoate](/img/structure/B389114.png)
